3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline
Overview
Description
“3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline” is a chemical compound that belongs to the family of quinolines. It is a useful research chemical .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions. For instance, 2-trifluoromethyl aniline can be cyclized to 4-hydroxy quinoline, which can then be transformed to various quinoline derivatives . Other methods involve the use of trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine followed by π-nucleophile addition to the activated intermediate and annulation .Molecular Structure Analysis
The molecular formula of “this compound” is C11H6BrClF3N. The molecular weight is 324.52 g/mol.Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse. Some involve iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Others involve the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .Physical and Chemical Properties Analysis
The unique physicochemical properties of fluorine, which is part of the trifluoromethyl group in “this compound”, contribute to the biological activities of fluorine-containing compounds .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing a wide range of compounds starting from trifluoromethyl quinolines. For instance, new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained from 3-(trifluoromethyl)quinoxalin-2(1H)-one, including derivatives like amino, bromo, chloro, and others, showcasing the versatility of trifluoromethyl quinolines in synthesizing heterocyclic compounds with potential biological activities (Didenko et al., 2015). Another study highlighted the design and synthesis of new quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents, demonstrating the potential of bromo-chloro-quinolines in creating compounds with significant biological properties (Parthasaradhi et al., 2015).
Chemical Reactions and Mechanistic Studies
Investigations into the reactions of quinolines have led to the discovery of steric effects in chemical reactions. For example, the relay propagation of crowding showed the trifluoromethyl group acting as both an emitter and transmitter of steric pressure, providing insights into the influence of substituents on reaction pathways (Schlosser et al., 2006). Another study on the selective and efficient structural elaboration of 2-(trifluoromethyl)quinolinones underlines the utility of trifluoromethyl groups in facilitating the creation of complex quinoline derivatives, which could be pivotal for pharmaceutical synthesis (Marull & Schlosser, 2003).
Biological Activity
The antimicrobial and antimalarial activities of quinoline derivatives have been a subject of study, with compounds synthesized from bromo-chloro-quinolines being screened for their effectiveness against various microorganisms and Plasmodium falciparum. This highlights the potential of such compounds in contributing to the development of new therapeutic agents (Parthasaradhi et al., 2015).
Structural and Analytical Studies
Structural analysis through techniques like X-ray crystallography has been conducted to understand the molecular configurations of quinoline derivatives better. This kind of analysis provides valuable insights into the interactions and reactivity of these molecules, contributing to the design of compounds with desired properties (Kant et al., 2010).
Mechanism of Action
The biological activities of trifluoromethylpyridine (TFMP) derivatives, which include “3-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Future Directions
Properties
IUPAC Name |
3-bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClF3N/c1-5-9(12)10(13)7-4-6(11(14,15)16)2-3-8(7)17-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKICRFKKLHALAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)C(F)(F)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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